Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide
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Overview
Description
Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide is a complex organosulfur compound with the molecular formula
C6H4Cl8O3S
and a molecular weight of 439.7832 g/mol . This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and multiple chlorine and ethoxy substituents. It is known for its unique chemical properties and potential applications in various scientific fields.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by the introduction of the pentachloroethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where thiophene derivatives are reacted with chlorine gas in the presence of catalysts. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into less chlorinated derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Less chlorinated thiophene derivatives.
Substitution: Hydroxylated or aminated thiophene derivatives.
Scientific Research Applications
Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide has several applications in scientific research:
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Chemistry: : Used as a precursor in the synthesis of more complex organosulfur compounds. It is also studied for its reactivity and stability under various conditions.
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Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties. Its chlorinated structure makes it a candidate for studying interactions with biological membranes.
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Medicine: : Explored for potential therapeutic applications, particularly in the development of new drugs with unique mechanisms of action.
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Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance properties.
Mechanism of Action
The mechanism by which Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The sulfur atom in the thiophene ring can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,3,4,5-tetrachloro-1,1-dioxide: Another chlorinated thiophene derivative with similar chemical properties but different substitution patterns.
Thiophene, 3,4-dichloro-1,1-dioxide: A less chlorinated analog with distinct reactivity and applications.
Uniqueness
Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide is unique due to its high degree of chlorination and the presence of the pentachloroethoxy group. These features confer specific chemical reactivity and potential biological activity that distinguish it from other thiophene derivatives.
Properties
CAS No. |
98057-56-8 |
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Molecular Formula |
C6H4Cl8O3S |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
3,3,4-trichloro-4-(1,1,2,2,2-pentachloroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H4Cl8O3S/c7-3(8)1-18(15,16)2-4(3,9)17-6(13,14)5(10,11)12/h1-2H2 |
InChI Key |
SQKTUGHJQILWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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